molecular formula C21H20ClF3N4O3S B4890351 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4890351
M. Wt: 500.9 g/mol
InChI Key: QNQMLOLWNOQONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and is substituted with several functional groups, including a chloro, dimethoxyphenyl, thiophen-2-ylmethyl, and trifluoromethyl groups. These substitutions contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Attachment of the dimethoxyphenyl and thiophen-2-ylmethyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(METHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(ETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Properties

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O3S/c1-31-14-6-5-11(8-15(14)32-2)13-9-16(21(23,24)25)29-19(27-13)17(22)18(28-29)20(30)26-10-12-4-3-7-33-12/h3-8,13,16,27H,9-10H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQMLOLWNOQONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NCC4=CC=CS4)Cl)N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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